molecular formula C11H13NO2 B8246934 Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- CAS No. 163165-91-1

Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-

Cat. No.: B8246934
CAS No.: 163165-91-1
M. Wt: 191.23 g/mol
InChI Key: UWRIOIUJRZKJSZ-UHFFFAOYSA-N
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Description

Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- is a chemical compound that features a phenol group attached to a 4,5-dihydro-4,4-dimethyl-2-oxazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- typically involves the reaction of 2-aminophenol with acetone in the presence of an acid catalyst to form the oxazoline ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the oxazoline ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both the phenol and oxazoline groups allows for versatile interactions in various chemical and biological systems .

Properties

IUPAC Name

2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-11(2)7-14-10(12-11)8-5-3-4-6-9(8)13/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRIOIUJRZKJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030872
Record name 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163165-91-1
Record name 2-(4′,4′-Dimethyl-3′,4′-dihydrooxazol-2′-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163165-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163165911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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